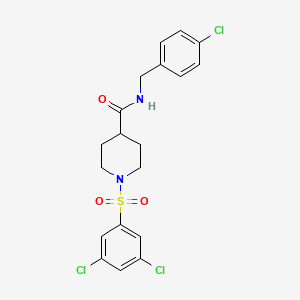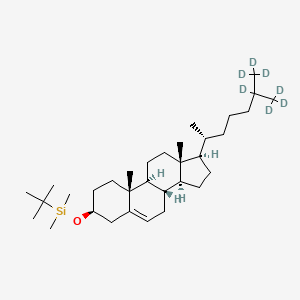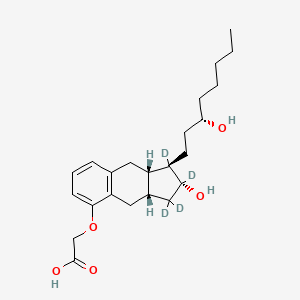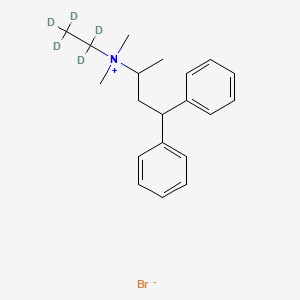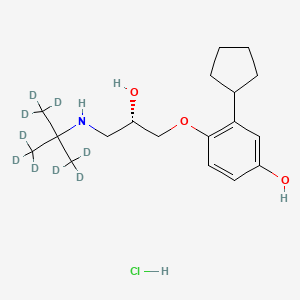
(S)-4-Hydroxy penbutolol-d9 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is a deuterated compound of penbutolol hydrochloride. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves the deuteration of penbutolol hydrochloride. The process typically includes the following steps:
Deuteration: The hydrogen atoms in penbutolol hydrochloride are replaced with deuterium. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents.
Hydroxylation: The introduction of a hydroxyl group (-OH) at the 4th position of the penbutolol molecule. This step often requires specific catalysts and reaction conditions to ensure the correct placement of the hydroxyl group.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents to replace hydrogen atoms with deuterium.
Catalytic Hydroxylation: Employing industrial catalysts and optimized reaction conditions to introduce the hydroxyl group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert it into other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted penbutolol derivatives.
Applications De Recherche Scientifique
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of penbutolol.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of (S)-4-Hydroxy penbutolol-d9 (hydrochloride) involves its interaction with beta-adrenergic receptors. As a beta-adrenergic receptor antagonist, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penbutolol hydrochloride: The non-deuterated form of the compound.
(±)-Penbutolol-d9 hydrochloride: A racemic mixture of the deuterated compound.
®-4-Hydroxy penbutolol-d9 (hydrochloride): The enantiomer of the (S)-form.
Uniqueness
(S)-4-Hydroxy penbutolol-d9 (hydrochloride) is unique due to its specific stereochemistry and deuteration. The presence of deuterium atoms provides enhanced stability and allows for detailed studies of metabolic pathways. Its stereochemistry ensures selective interaction with biological targets, making it a valuable tool in pharmacological research.
Propriétés
Formule moléculaire |
C18H30ClNO3 |
|---|---|
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3; |
Clé InChI |
IRXCLCQOLQYHQP-IMOSCWSWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
SMILES canonique |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


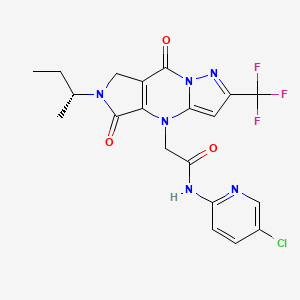
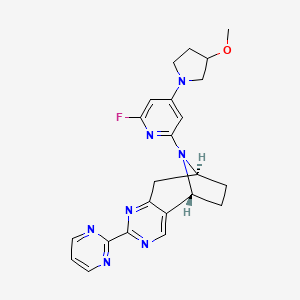
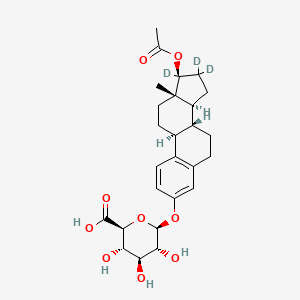
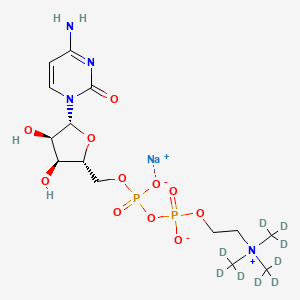


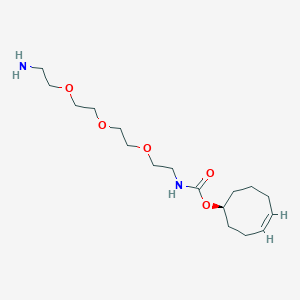
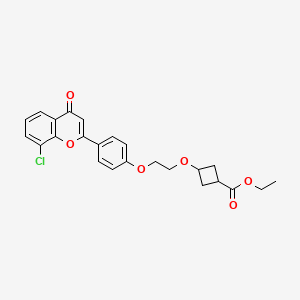
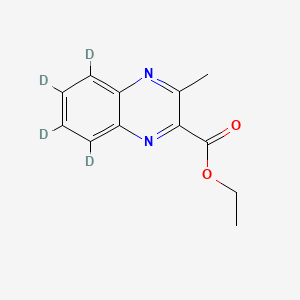
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
